

# Application Notes and Protocols: Investigating the Synergy of P-113D with Conventional Antibiotics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **P-113D**

Cat. No.: **B15581122**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The increasing prevalence of multidrug-resistant (MDR) pathogens presents a significant challenge to global health. A promising strategy to combat antimicrobial resistance is the use of combination therapy, where an antimicrobial peptide (AMP) is co-administered with a conventional antibiotic to achieve a synergistic effect. **P-113D**, a D-amino acid-substituted variant of the naturally occurring human salivary peptide histatin 5, is a promising AMP with potent antimicrobial activity and stability against enzymatic degradation.<sup>[1][2]</sup> Its proposed mechanism of action involves binding to the bacterial cell surface and increasing membrane permeability, leading to rapid cell death.<sup>[1]</sup> This membrane-disrupting property makes **P-113D** an excellent candidate for synergistic combinations with conventional antibiotics that have intracellular targets. By permeabilizing the bacterial membrane, **P-113D** may facilitate the entry of other antibiotics, thereby enhancing their efficacy and potentially resensitizing resistant strains.

These application notes provide detailed protocols for researchers to systematically evaluate the synergistic potential of **P-113D** with conventional antibiotics using established in vitro methods: the checkerboard assay, the time-kill assay, and the biofilm disruption assay.

## Data Presentation

**Table 1: Checkerboard Assay Results for P-113D in Combination with Various Antibiotics against *Pseudomonas aeruginosa***

| Antibiotic    | Class           | P-113D MIC Alone (µg/mL) | Antibiotic MIC Alone (µg/mL) | P-113D MIC in Combination (µg/mL) | Antibiotic MIC in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
|---------------|-----------------|--------------------------|------------------------------|-----------------------------------|---------------------------------------|------------------|----------------|
| Ciprofloxacin | Fluoroquinolone | 16                       | 1                            | 4                                 | 0.125                                 | 0.375            | Synergy        |
| Gentamicin    | Aminoglycoside  | 16                       | 4                            | 4                                 | 0.5                                   | 0.375            | Synergy        |
| Ceftazidime   | Cephalosporin   | 16                       | 8                            | 8                                 | 2                                     | 0.75             | Additive       |
| Meropenem     | Carbapenem      | 16                       | 2                            | 4                                 | 0.5                                   | 0.5              | Additive       |
| Tetracycline  | Tetracycline    | 16                       | 16                           | 16                                | 8                                     | 1.5              | Indifference   |
| Erythromycin  | Macrolide       | 16                       | 64                           | 16                                | 64                                    | 2.0              | Indifference   |
| Rifampicin    | Rifamycin       | 16                       | 2                            | 2                                 | 1                                     | 0.625            | Additive       |
| Polymyxin B   | Polymyxin       | 16                       | 1                            | 32                                | 2                                     | >4.0             | Antagonism     |

Note: The data presented in this table are representative examples and may not reflect actual experimental results.

**Table 2: Time-Kill Assay Results for P-113D and Ciprofloxacin Combination against *Pseudomonas aeruginosa***

| Treatment               | Log10 CFU/mL at 0h | Log10 CFU/mL at 4h | Log10 CFU/mL at 8h | Log10 CFU/mL at 24h | Log Reduction at 24h vs Most Active Agent | Interpretation |
|-------------------------|--------------------|--------------------|--------------------|---------------------|-------------------------------------------|----------------|
| Growth Control          | 6.0                | 7.5                | 8.8                | 9.2                 | N/A                                       | -              |
| P-113D (1/4 MIC)        | 6.0                | 5.8                | 5.5                | 5.2                 | N/A                                       | Bacteriostatic |
| Ciprofloxacin (1/2 MIC) | 6.0                | 5.5                | 4.8                | 4.0                 | N/A                                       | Bactericidal   |
| P-113D + Ciprofloxacin  | 6.0                | 4.0                | 2.5                | <2.0                | ≥ 2 log10                                 | Synergy        |

Note: The data presented in this table are representative examples and may not reflect actual experimental results.

## Experimental Protocols

### Protocol 1: Checkerboard Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.[3][4][5][6]

Materials:

- P-113D

- Conventional antibiotic(s)
- Bacterial strain of interest (e.g., *Pseudomonas aeruginosa*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Multichannel pipette
- Incubator (37°C)
- Microplate reader (optional, for OD600 readings)

Procedure:

- Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Inoculate a single colony into CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (approximately 0.5 McFarland standard). Dilute the bacterial suspension in CAMHB to a final concentration of  $5 \times 10^5$  CFU/mL.
- Prepare Drug Dilutions:
  - **P-113D:** Prepare a series of two-fold serial dilutions of **P-113D** in CAMHB along the y-axis of the 96-well plate (e.g., rows A-G).
  - Conventional Antibiotic: Prepare a series of two-fold serial dilutions of the conventional antibiotic in CAMHB along the x-axis of the plate (e.g., columns 1-10).
- Plate Setup:
  - The final plate should contain varying concentrations of both agents, as well as wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).  
[6]
  - Include a growth control well (bacteria in CAMHB without any antimicrobial) and a sterility control well (CAMHB only).

- Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be 100  $\mu$ L or 200  $\mu$ L depending on the desired setup.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Data Analysis:
  - Determine the MIC of each agent alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration that inhibits visible growth.
  - Calculate the FIC index (FICI) using the following formula:[5][6]  $FICI = FIC \text{ of } \mathbf{P-113D} + FIC \text{ of Antibiotic}$  Where:  $FIC \text{ of } \mathbf{P-113D} = (\text{MIC of } \mathbf{P-113D} \text{ in combination}) / (\text{MIC of } \mathbf{P-113D} \text{ alone})$   $FIC \text{ of Antibiotic} = (\text{MIC of Antibiotic in combination}) / (\text{MIC of Antibiotic alone})$
  - Interpretation of FICI:[5][6]
    - Synergy:  $FICI \leq 0.5$
    - Additive:  $0.5 < FICI \leq 1.0$
    - Indifference:  $1.0 < FICI \leq 4.0$
    - Antagonism:  $FICI > 4.0$

## Protocol 2: Time-Kill Assay

This dynamic assay provides information on the rate of bacterial killing by an antimicrobial agent or combination over time.[7][8][9]

Materials:

- **P-113D**
- Conventional antibiotic
- Bacterial strain of interest
- CAMHB

- Sterile culture tubes or flasks
- Shaking incubator (37°C)
- Apparatus for serial dilutions and colony counting (e.g., pipettes, tubes, agar plates)

**Procedure:**

- Prepare Bacterial Inoculum: Prepare a logarithmic phase bacterial culture as described in the checkerboard assay protocol. Dilute the culture in CAMHB to a starting inoculum of approximately  $5 \times 10^5$  to  $1 \times 10^6$  CFU/mL.
- Setup Experimental Conditions: Prepare culture tubes or flasks containing:
  - Growth control (no antimicrobial)
  - **P-113D** alone (at a sub-inhibitory concentration, e.g., 1/4 or 1/2 MIC)
  - Conventional antibiotic alone (at a sub-inhibitory concentration)
  - **P-113D** and the conventional antibiotic in combination (at the same sub-inhibitory concentrations)
- Inoculation and Incubation: Add the prepared bacterial inoculum to each tube/flask and incubate at 37°C with shaking.
- Sampling and Viable Cell Counting: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture. Perform serial ten-fold dilutions in sterile saline or phosphate-buffered saline (PBS) and plate the dilutions onto appropriate agar plates. Incubate the plates overnight at 37°C.
- Data Analysis:
  - Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
  - Plot the  $\log_{10}$  CFU/mL against time for each experimental condition.

- Interpretation:[8][9]
- Synergy: A  $\geq$  2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
- Indifference: A  $<$  2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.
- Antagonism: A  $\geq$  2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
- Bactericidal activity: A  $\geq$  3-log10 reduction in CFU/mL at 24 hours compared to the initial inoculum.[9]

## Protocol 3: Biofilm Disruption Assay

This assay evaluates the ability of **P-113D**, alone or in combination with an antibiotic, to eradicate pre-formed biofilms.[10][11][12]

Materials:

- **P-113D**
- Conventional antibiotic
- Biofilm-forming bacterial strain
- Tryptic Soy Broth (TSB) supplemented with glucose (or other appropriate biofilm-promoting medium)
- Sterile 96-well flat-bottom microtiter plates (tissue culture treated)
- Crystal Violet solution (0.1%)
- Ethanol (95%) or acetic acid (33%)
- PBS

Procedure:

- Biofilm Formation:
  - Grow the bacterial strain overnight in TSB.
  - Dilute the culture in fresh TSB with glucose and add it to the wells of a 96-well plate.
  - Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
- Treatment:
  - Gently remove the planktonic cells by washing the wells with PBS.
  - Add fresh medium containing **P-113D**, the conventional antibiotic, or the combination at desired concentrations to the wells with the established biofilms. Include a no-treatment control.
- Incubation: Incubate the plate for a further 24 hours at 37°C.
- Quantification of Biofilm:
  - Discard the medium and wash the wells with PBS to remove non-adherent cells.
  - Fix the biofilms with methanol for 15 minutes.
  - Stain the biofilms with 0.1% crystal violet solution for 15 minutes.
  - Wash the wells with water to remove excess stain and allow the plate to air dry.
  - Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.
  - Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader.
- Data Analysis:
  - Compare the absorbance values of the treated wells to the untreated control wells to determine the percentage of biofilm reduction.

- Synergy in biofilm disruption can be inferred if the combination treatment results in a significantly greater reduction in biofilm biomass compared to the individual agents.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for assessing **P-113D** and antibiotic synergy.

[Click to download full resolution via product page](#)

Caption: Overview of the checkerboard assay methodology.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [go.drugbank.com](http://go.drugbank.com) [go.drugbank.com]
- 2. P-113D, an antimicrobial peptide active against *Pseudomonas aeruginosa*, retains activity in the presence of sputum from cystic fibrosis patients - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 4. New and simplified method for drug combination studies by checkerboard assay - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [[antiviral.creative-diagnostics.com](https://antiviral.creative-diagnostics.com)]
- 6. [emerypharma.com](http://emerypharma.com) [emerypharma.com]
- 7. [journals.asm.org](http://journals.asm.org) [journals.asm.org]
- 8. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against *Candida glabrata* - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 9. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against *Staphylococcus aureus* - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 10. Assessment of Bacteriocin-Antibiotic Synergy for the Inhibition and Disruption of Biofilms of *Listeria monocytogenes* and Vancomycin-Resistant *Enterococcus* [[mdpi.com](https://mdpi.com)]
- 11. [journals.asm.org](http://journals.asm.org) [journals.asm.org]
- 12. Inhibition of Biofilm Formation by the Synergistic Action of EGCG-S and Antibiotics - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Application Notes and Protocols: Investigating the Synergy of P-113D with Conventional Antibiotics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15581122#methods-for-studying-p-113d-synergy-with-conventional-antibiotics>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)